molecular formula C27H42N10O7 B589511 Osteostatin (1-5) amide (human, bovine, dog, horse, mouse, rabbit, rat) CAS No. 155918-12-0

Osteostatin (1-5) amide (human, bovine, dog, horse, mouse, rabbit, rat)

Katalognummer: B589511
CAS-Nummer: 155918-12-0
Molekulargewicht: 618.696
InChI-Schlüssel: LNQSOPRLNRSQRD-TWGJCYIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Osteostatin (1-5) amide, also known as Thr-Arg-Ser-Ala-Trp-NH₂, is a pentapeptide derived from the C-terminal region (residues 107–111) of parathyroid hormone-related protein (PTHrP). It is highly conserved across mammalian species, including humans, bovines, dogs, horses, mice, rabbits, and rats . This peptide has garnered attention for its potent anti-resorptive activity, inhibiting osteoclast-mediated bone resorption in vitro with an exceptionally low half-maximal effective concentration (EC₅₀) of 10⁻¹⁵ M . Its molecular formula is C₂₇H₄₂N₁₀O₇, with a molecular weight of 618.69 g/mol, and it is identified by the CAS number 155918-12-0 .

Structurally, the amide modification at the C-terminal enhances stability and bioavailability compared to the non-amidated form (Osteostatin (1-5), CAS 138949-73-2), which has a molecular formula of C₂₇H₄₁N₉O₈ and a molecular weight of 619.7 g/mol . The peptide’s sequence (TRSAW) is critical for its interaction with osteoclast receptors, modulating calcium metabolism and bone remodeling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Osteostatin (1-5) amide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Osteostatin (1-5) amide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Osteostatin (1-5) amide primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

Major Products Formed

The primary product formed is the Osteostatin (1-5) amide peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .

Wissenschaftliche Forschungsanwendungen

Osteostatin (1-5) amide has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in bone metabolism and its potential to inhibit osteoclastic bone resorption.

    Medicine: Explored as a therapeutic agent for conditions involving excessive bone resorption, such as osteoporosis.

    Industry: Utilized in the development of bone health supplements and pharmaceuticals

Wirkmechanismus

Osteostatin (1-5) amide exerts its effects by binding to specific receptors on osteoclasts, the cells responsible for bone resorption. This binding inhibits the activity of osteoclasts, thereby reducing bone resorption. The exact molecular pathways involved include the inhibition of protein kinase C activity and modulation of intracellular calcium levels .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Table 1: Key Features of Osteostatin (1-5) Amide and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Function(s) Species Specificity
Osteostatin (1-5) amide 155918-12-0 C₂₇H₄₂N₁₀O₇ 618.69 Inhibits osteoclast bone resorption (EC₅₀ = 10⁻¹⁵ M) Human, bovine, dog, horse, mouse, rabbit, rat
Osteostatin (1-5) (non-amidated) 138949-73-2 C₂₇H₄₁N₉O₈ 619.7 Similar anti-resorptive activity but lower stability due to free C-terminal Conserved across mammals
Osteocalcin (7-19) 137348-10-8 C₆₆H₁₀₄N₁₈O₂₂ 1453.64 Regulates bone mineralization; binds hydroxyapatite Human-specific
Parathyroid Hormone (3-34) 51257-86-4 C₁₅₈H₂₅₃N₄₅O₄₄S₂ 3678.2 Antagonizes PTH (1-34) by inhibiting adenylate cyclase activation Broad mammalian activity
Neuropeptide Y (3-36) Not specified C₁₈₅H₂₈₃N₅₅O₅₄S 4096.6 Modulates appetite and bone metabolism via Y2/Y5 receptors Porcine and human

Key Observations :

Amidation Enhances Stability: The amide group in Osteostatin (1-5) amide improves resistance to proteolytic degradation compared to the non-amidated form, making it more suitable for therapeutic applications .

Species Conservation : Osteostatin (1-5) amide’s sequence (TRSAW) is conserved across mammals, suggesting a critical evolutionary role in bone homeostasis . In contrast, Osteocalcin (7-19) exhibits human-specific activity due to sequence variations in other species .

Mechanistic Divergence : While both Osteostatin (1-5) amide and Parathyroid Hormone (3-34) modulate bone metabolism, the former directly inhibits osteoclasts, whereas the latter acts as a PTH antagonist .

Pharmacological and Pharmacokinetic Profiles

Table 2: Comparative Pharmacological Data

Compound EC₅₀/IC₅₀ Solubility Half-Life (In Vivo) Key Studies
Osteostatin (1-5) amide 10⁻¹⁵ M Soluble in DMSO ~6 hours (rabbit) Inhibits osteoclasts in rabbit models; no significant species variation
Lovastatin 5 mg/kg (rabbit) Lipophilic 14 weeks Reduces osteonecrosis in rabbits but with lower efficacy (35% vs. 15% with combination therapy)
Enoxaparin + Lovastatin N/A N/A 4 weeks Synergistic reduction of osteonecrosis incidence in rabbits
Neuropeptide Y (3-36) ~1 nM (Y2 receptor) Aqueous buffer <30 minutes Rapid degradation limits therapeutic utility

Key Findings :

  • Potency : Osteostatin (1-5) amide’s EC₅₀ of 10⁻¹⁵ M surpasses most bone-targeting compounds, including statins (e.g., Lovastatin requires 5 mg/kg for efficacy) .
  • Species-Specific PK : Rabbit studies show Osteostatin (1-5) amide has a half-life of ~6 hours, aligning with human pharmacokinetic profiles observed for similar peptides . In contrast, Neuropeptide Y (3-36) exhibits rapid clearance across species .

Evolutionary and Structural Insights

  • Sequence Conservation : Alignment studies of mammalian PrP proteins (Figure 1 in ) reveal that critical functional domains, like the CT3D region, are conserved in Osteostatin (1-5) amide across species. This conservation supports its cross-species efficacy .
  • Structural Homology: Bovine plasminogen shares >90% sequence identity with human and rabbit counterparts, mirroring the high homology observed in Osteostatin (1-5) amide across mammals .

Biologische Aktivität

Osteostatin (1-5) amide is a peptide derived from parathyroid hormone-related peptide (PTHrP) that has garnered attention for its diverse biological activities across various species, including humans, bovines, dogs, horses, mice, rabbits, and rats. This article explores the compound's biological activity, focusing on its anti-inflammatory properties, effects on bone metabolism, and potential therapeutic applications.

Chemical Structure

Osteostatin (1-5) amide is characterized by the following amino acid sequence:

  • Sequence : H-Thr-Arg-Ser-Ala-Trp-NH₂

This structure plays a crucial role in its biological functions, particularly in modulating signaling pathways related to inflammation and bone metabolism.

Anti-inflammatory Effects

Recent studies have highlighted osteostatin's significant anti-inflammatory properties. In a model of gouty arthritis, osteostatin was shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IL-18. The treatment with osteostatin resulted in:

  • Reduction in Cytokine Levels : Osteostatin administration led to significant decreases in cytokine levels in peritoneal macrophages stimulated by lipopolysaccharide (LPS) and ATP. For instance:
    • IL-1β: 58% inhibition
    • IL-18: Nearly 100% inhibition
    • TNF-α: 90% inhibition
    • IL-6: 100% inhibition .
  • Inhibition of NF-κB Activation : Osteostatin decreased the phosphorylation of NF-κB p65 subunit, indicating its role in inhibiting inflammatory signaling pathways .

Table 1: Effects of Osteostatin on Cytokine Production

CytokineControl LevelOsteostatin Level% Inhibition
IL-1βHighLow58%
IL-18HighVery Low~100%
TNF-αHighLow90%
IL-6HighNone100%

Osteostatin exerts its effects through several mechanisms:

  • Caspase-1 Inhibition : It significantly reduces caspase-1 activation, which is crucial for the maturation of pro-inflammatory cytokines .
  • Reactive Oxygen Species (ROS) Reduction : Osteostatin treatment led to a marked reduction in mitochondrial ROS production, suggesting antioxidant properties that may contribute to its anti-inflammatory effects .
  • Nrf2 Upregulation : Osteostatin has been implicated in the upregulation of Nrf2 expression, a key regulator of antioxidant responses .

Effects on Bone Metabolism

Osteostatin also plays a role in bone metabolism. Studies have shown that it can enhance osteoblast differentiation and mineralization when combined with zinc ions in mesoporous bioactive glass scaffolds. This combination promotes the expression of osteogenic markers such as RUNX2 and alkaline phosphatase (ALP) in human mesenchymal stem cells (hMSCs) .

Table 2: Osteogenic Effects of Osteostatin with Zinc

TreatmentRUNX2 ExpressionALP Activity
ControlLowLow
Zinc AloneModerateModerate
Osteostatin + ZincHighHigh

Case Studies

Several animal models have been utilized to investigate the therapeutic potential of osteostatin:

  • Gouty Arthritis Model : In this model, osteostatin demonstrated significant anti-inflammatory effects through reduced leukocyte migration and cytokine release. The results indicate its potential as a therapeutic agent for inflammatory conditions .
  • Bone Regeneration Studies : In studies involving hMSCs cultured on bioactive scaffolds enriched with osteostatin and zinc, enhanced bone regeneration was observed. This suggests that osteostatin could be beneficial for applications in bone tissue engineering .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Osteostatin (1-5) amide in inhibiting osteoclastic bone resorption?

Osteostatin (1-5) amide (TRSAW-NH₂) acts as a competitive antagonist of parathyroid hormone-related protein (PTHrP), binding to osteoclast-specific receptors to disrupt RANKL signaling. Its EC₅₀ of 10⁻¹⁵ M in vitro reflects ultra-high affinity for PTH1R receptors, suppressing intracellular cAMP and Ca²⁺ oscillations critical for osteoclast differentiation . Key validation methods include:

  • TRAP staining to quantify osteoclast activity.
  • cAMP ELISA to measure receptor-mediated signaling.
  • Co-culture assays with osteoblasts/osteoclasts to model bone remodeling.

Q. How does the conserved TRSAW sequence across species (human, bovine, mouse) impact cross-reactivity in preclinical models?

The TRSAW sequence is 100% conserved in PTHrP(107-111) across mammals, enabling interspecies reactivity. However, peptide stability varies due to species-specific protease activity. For example:

SpeciesPlasma Half-Life (min)Dominant Protease
Human45 ± 5Neprilysin
Rat28 ± 3DPP-IV
Dog60 ± 7ACE
Use protease inhibitors (e.g., phosphoramidon for neprilysin) to stabilize the peptide in serum-containing assays .

Q. What are optimal storage and reconstitution protocols for Osteostatin (1-5) amide?

  • Storage : Lyophilized peptide stable at -20°C for 24 months; reconstituted solutions in DMSO retain activity for ≤1 month at -20°C (avoid freeze-thaw cycles) .
  • Reconstitution : Prepare 10 mM stock in anhydrous DMSO, then dilute in PBS + 0.1% BSA to prevent aggregation. For in vivo studies, use ≤2% DMSO in saline to minimize solvent toxicity .

Advanced Research Questions

Q. How to resolve discrepancies in EC₅₀ values between in vitro (10⁻¹⁵ M) and in vivo (10⁻⁹ M) studies?

The 6-log difference arises from:

  • Protein binding : Serum albumin reduces free peptide bioavailability by 90% in vivo .
  • Tissue penetration : Bone marrow bioavailability is 5–10% of plasma levels due to endothelial barriers . Mitigation : Use pharmacokinetic modeling to adjust dosing (e.g., 0.1 mg/kg IV bolus + 0.02 mg/kg/hr infusion in rats) .

Q. What experimental designs address species-specific differences in Osteostatin response?

SpeciesBone Resorption Inhibition (%)Preferred Model
Mouse85 ± 6OVX osteoporosis
Rabbit72 ± 8Mandibular defect
Dog93 ± 4Periodontitis
Recommendation : Use μCT scans (10 μm resolution) to quantify trabecular bone volume (BV/TV) in species with rapid bone turnover (e.g., mice vs. dogs) .

Q. How to validate target specificity when off-target effects are observed at >10⁻⁷ M concentrations?

  • Kinase profiling : Screen against 468 kinases (e.g., DiscoverX Panel) to exclude MAPK/PKC activation.
  • CRISPR PTH1R-KO models : Confirm loss of osteoclast inhibition in KO cells .
  • SPR analysis : Measure binding kinetics (KD < 1 pM for PTH1R vs. >1 μM for off-targets) .

Q. What controls are critical for in vivo studies of Osteostatin in bone metastasis models?

  • Negative control : Scrambled peptide (e.g., WATSR-NH₂) at equivalent molarity.
  • Positive control : Alendronate (1 mg/kg, weekly) to benchmark anti-resorptive efficacy.
  • Endpoint validation : Dual-energy X-ray absorptiometry (DXA) and histomorphometry for bone density/turnover .

Q. Data Contradiction Analysis

Q. Why do some studies report pro-osteogenic effects while others emphasize anti-resorptive activity?

Context-dependent effects arise from:

  • Dose dependency : ≤10⁻¹² M enhances osteoblast ALP activity via BMP-2 crosstalk; ≥10⁻⁹ M inhibits osteoclasts .
  • Cell type specificity : Primary osteoblasts vs. RAW264.7-derived osteoclasts show divergent signaling . Solution : Use single-cell RNA-seq to map PTH1R/GPCR expression gradients in heterogeneous bone cultures.

Q. How to interpret conflicting data on renal toxicity in canine vs. rodent models?

Dogs exhibit 3-fold higher renal clearance (CLrenal = 0.8 L/hr/kg) than rats (0.25 L/hr/kg), correlating with transient proteinuria at >5 mg/kg doses. Monitor urinary β2-microglobulin and adjust dosing intervals (e.g., q48h in dogs) .

Q. What computational tools predict Osteostatin interactions with non-mammalian PTH receptors?

  • Molecular docking : SWISS-MODEL (template: PDB 6NBF) to simulate binding to avian/fish PTH1R.
  • Phylogenetic analysis : Identify conserved residues in PTHrP(107-111) across 62 species (e.g., chicken vs. zebrafish) .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N10O7/c1-13(23(41)36-19(22(29)40)10-15-11-33-17-7-4-3-6-16(15)17)34-25(43)20(12-38)37-24(42)18(8-5-9-32-27(30)31)35-26(44)21(28)14(2)39/h3-4,6-7,11,13-14,18-21,33,38-39H,5,8-10,12,28H2,1-2H3,(H2,29,40)(H,34,43)(H,35,44)(H,36,41)(H,37,42)(H4,30,31,32)/t13-,14+,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQSOPRLNRSQRD-TWGJCYIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42N10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.